

The Molecular Architecture and Functional Landscape of Dydrogesterone: A Technical Guide

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Compound of Interest

Compound Name: *Dopastin*

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Abstract

Dydrogesterone, a synthetic retro-progesterone, has been a cornerstone in the management of a spectrum of progesterone-deficient conditions for decades. Its unique molecular structure confers a pharmacological profile characterized by high oral bioavailability and a remarkable selectivity for the progesterone receptor (PR). This technical guide provides an in-depth exploration of the molecular structure, mechanism of action, and functional implications of dydrogesterone. We delve into its binding affinities for steroid receptors, its metabolic fate, and its downstream signaling sequelae. Detailed experimental protocols for key assays used to characterize its activity are provided, alongside a comprehensive summary of its pharmacokinetic properties. This document is intended to serve as a critical resource for researchers and drug development professionals engaged in the study of progestins and their therapeutic applications.

Molecular Structure and Physicochemical Properties

Dydrogesterone (9 β ,10 α -pregna-4,6-diene-3,20-dione) is a stereoisomer of progesterone, distinguished by a "retro" configuration of the steroid backbone. This unique three-dimensional conformation, with the hydrogen atom at C9 in the β -position and the methyl group at C10 in

the α -position, results in a bent molecular structure.[\[1\]](#) This contrasts with the relatively planar structure of native progesterone. This altered geometry is fundamental to its distinct pharmacological properties, including its high affinity and selectivity for the progesterone receptor and its enhanced oral bioavailability.[\[1\]](#)[\[2\]](#)

Table 1: Physicochemical Properties of Dydrogesterone

| Property | Value | Reference(s) |
|-------------------|--|---------------------|
| Molecular Formula | $C_{21}H_{28}O_2$ | [3] |
| Molar Mass | 312.45 g/mol | [3] |
| Melting Point | 168-169 °C | [3] |
| Solubility | Soluble in acetone, chloroform; sparingly soluble in methanol; practically insoluble in water. | [3] |
| LogP | 3.4 | [3] |

Mechanism of Action: A Highly Selective Progesterone Receptor Agonist

Dydrogesterone exerts its biological effects primarily through its potent and selective agonism of the progesterone receptor (PR), a member of the nuclear receptor superfamily.[\[4\]](#)[\[5\]](#) The PR exists in two main isoforms, PR-A and PR-B, which are transcribed from the same gene but have distinct transcriptional activities. Dydrogesterone binds to and activates both PR-A and PR-B.[\[6\]](#) Upon ligand binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. The receptor-ligand complex then binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[\[7\]](#)

In addition to this classical genomic signaling, progestins can also elicit rapid, non-genomic effects initiated at the cell membrane.[\[8\]](#) While the direct involvement of dydrogesterone in these non-genomic pathways is an area of ongoing research, it has been shown to inhibit myometrial contractions in a manner independent of the classical progesterone receptor, suggesting a potential non-genomic mechanism of action.[\[9\]](#)

Receptor Binding Affinity and Selectivity

A key feature of dydrogesterone is its high selectivity for the progesterone receptor, with minimal affinity for other steroid hormone receptors, such as the androgen (AR), estrogen (ER), glucocorticoid (GR), and mineralocorticoid (MR) receptors. This selectivity minimizes the potential for off-target effects commonly associated with less selective progestins.[\[10\]](#)[\[11\]](#) The binding affinities of dydrogesterone and its major active metabolite, 20 α -dihydrodydrogesterone (DHD), for various steroid receptors are summarized in Table 2.

Table 2: Receptor Binding Affinity (Ki, nM) of Dydrogesterone and its Metabolites

| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Estrogen Receptor (ER α) | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) |
|--|----------------------------|------------------------|----------------------------------|------------------------------|---------------------------------|
| Dydrogesterone | 12.6 | >1000 | >10000 | 357 | >1000 |
| 20 α -dihydrodydrogesterone (DHD) | 20.0 | >1000 | >10000 | >1000 | >1000 |
| Progesterone | 2.0 | 100 | >10000 | 20 | 1.0 |

Data compiled from Rizner et al., Steroids, 2011.[\[10\]](#)

Functional Potency

The progestogenic activity of dydrogesterone has been confirmed in functional cell-based assays that measure the transactivation of progesterone receptor-responsive genes. The EC50 values for dydrogesterone and its metabolite in a luciferase reporter gene assay are presented in Table 3.

Table 3: Functional Potency (EC50, nM) of Dydrogesterone and its Metabolites in a PR-B CALUX® Assay

| Compound | EC50 (nM) |
|--|-----------|
| Dydrogesterone | 0.32 |
| 20 α -dihydrodydrogesterone (DHD) | 10.8 |
| Progesterone | 0.36 |

Data compiled from Rižner et al., Steroids, 2011.[10]

Metabolism and Pharmacokinetics

Following oral administration, dydrogesterone is rapidly absorbed and extensively metabolized in the liver.[4][6] The primary metabolic pathway involves the reduction of the 20-keto group by aldo-keto reductase enzymes (AKR1C1 and AKR1C3) to form its main active metabolite, 20 α -dihydrodydrogesterone (DHD).[3][6] DHD also possesses progestogenic activity, although it is less potent than the parent compound.[6] Dydrogesterone is also metabolized to a lesser extent by cytochrome P450 enzymes, primarily CYP3A4.[3] The metabolites are predominantly excreted in the urine as glucuronic acid conjugates.[6]

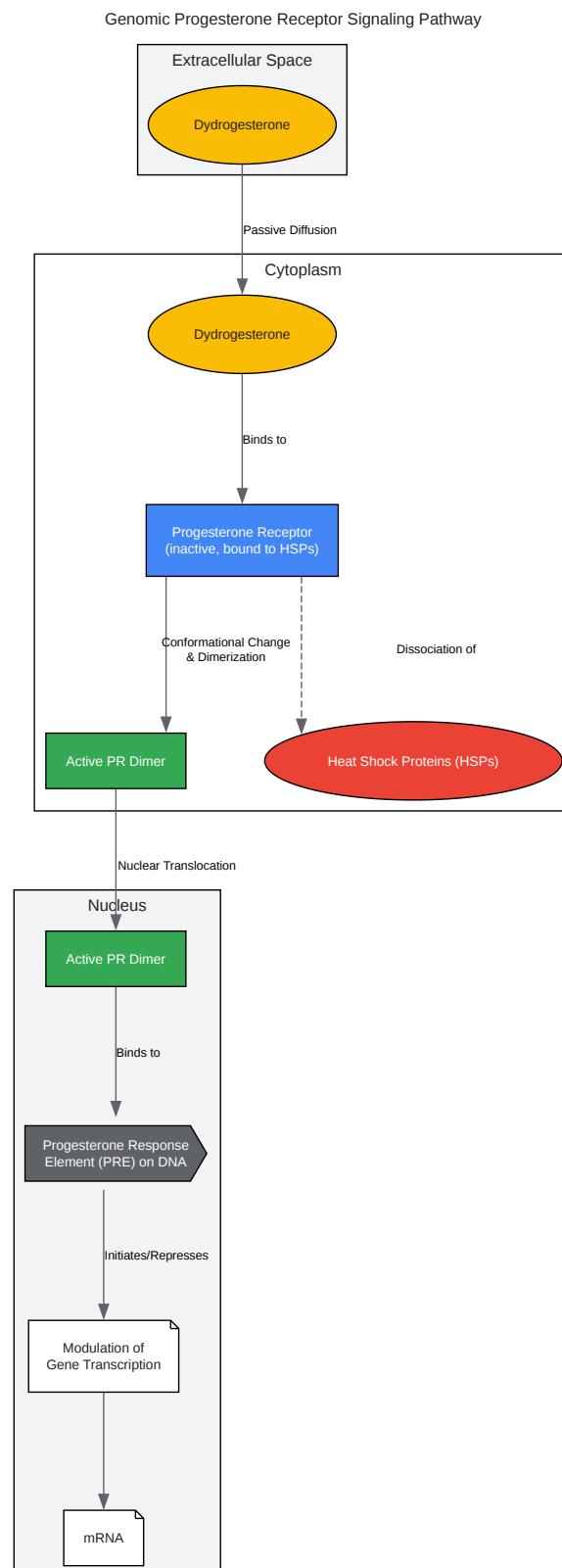
Table 4: Pharmacokinetic Parameters of Dydrogesterone and 20 α -dihydrodydrogesterone (DHD)

| Parameter | Dydrogesterone | 20 α -dihydrodydrogesterone (DHD) | Reference(s) |
|---------------------------------------|----------------|--|--------------|
| Tmax (hours) | 0.5 - 2.5 | ~1.5 | [6][12][13] |
| Cmax (ng/mL) after 10 mg single dose | ~2.5 - 3.0 | ~50 - 60 | [13] |
| AUC (ng·h/mL) after 10 mg single dose | ~7 - 8 | ~300 - 350 | [13] |
| Elimination Half-life (hours) | 5 - 7 | 14 - 17 | [6] |
| Absolute Bioavailability (%) | 28 | - | [6] |

Signaling Pathways and Metabolic Fate

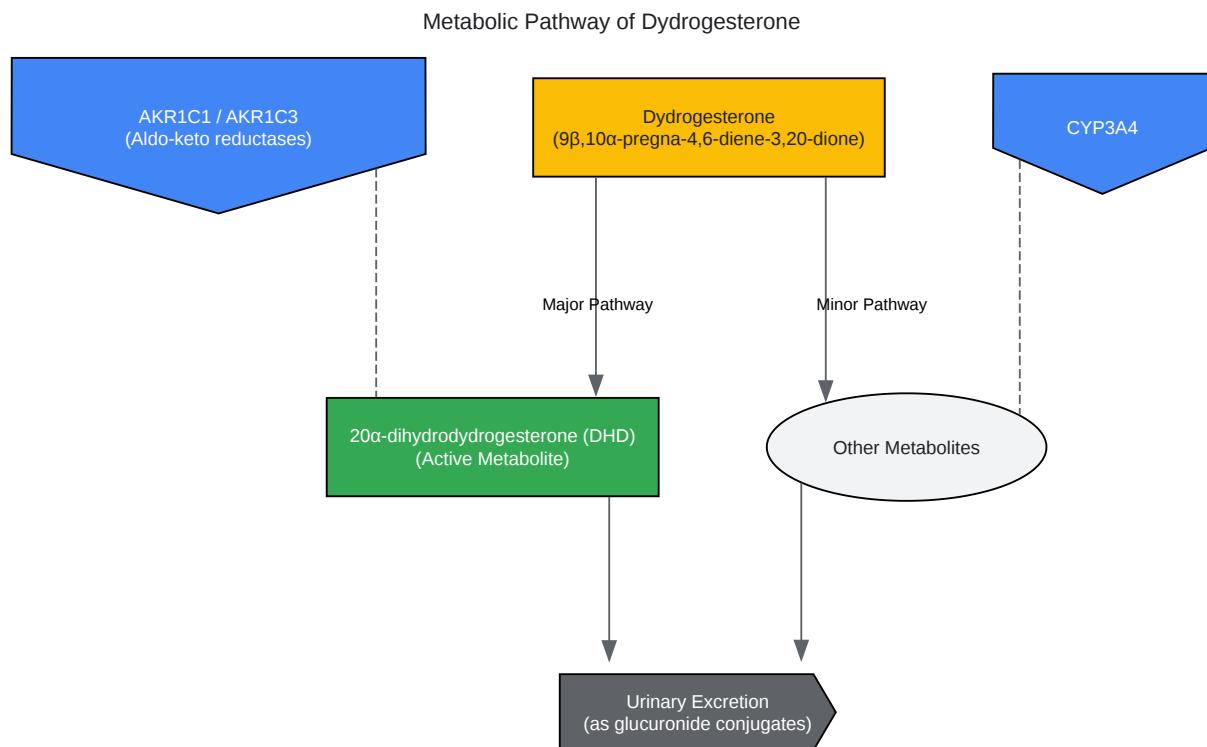
The biological effects of dydrogesterone are mediated through complex signaling networks.

The following diagrams, generated using the DOT language, illustrate the key pathways involved.



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Caption: Genomic signaling pathway of dydrogesterone.



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Caption: Metabolic pathway of dydrogesterone in the liver.

Detailed Experimental Protocols

Competitive Radioligand Binding Assay for Steroid Receptor Affinity

This protocol is designed to determine the binding affinity (K_i) of dydrogesterone and its metabolites for various steroid receptors.

Materials:

- HEK293 cells transiently or stably expressing the human steroid receptor of interest (PR, AR, GR, MR, or ER).
- Radioligand specific for each receptor (e.g., [³H]-progesterone for PR, [³H]-dihydrotestosterone for AR).
- Unlabeled dydrogesterone, 20 α -dihydrodydrogesterone, and reference compounds.
- Binding buffer (e.g., Tris-HCl buffer with additives).
- Scintillation cocktail and vials.
- Microplate harvester and filter mats.
- Liquid scintillation counter.

Procedure:

- Cell Lysate Preparation: Harvest cells expressing the receptor of interest and prepare a crude membrane fraction by homogenization and centrifugation.
- Assay Setup: In a 96-well plate, add the cell lysate, a fixed concentration of the specific radioligand, and varying concentrations of the unlabeled test compound (dydrogesterone, DHD, or reference).
- Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
- Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a microplate harvester. The filter will trap the receptor-bound radioligand.
- Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
- Scintillation Counting: Place the filter mats in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

- Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: $Ki = IC_{50} / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Luciferase Reporter Gene Assay for Functional Progestogenic Activity

This assay measures the ability of dydrogesterone to activate the progesterone receptor and induce the expression of a reporter gene.

Materials:

- A suitable mammalian cell line (e.g., HEK293 or Ishikawa cells) that endogenously or recombinantly expresses the human progesterone receptor.
- A reporter plasmid containing a luciferase gene under the control of a promoter with progesterone response elements (PREs).
- A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
- Cell culture medium and supplements.
- Transfection reagent.
- Dydrogesterone, 20 α -dihydrodydrogesterone, and a reference agonist (e.g., progesterone).
- Luciferase assay reagent.
- Luminometer.

Procedure:

- Cell Culture and Transfection: Culture the cells to an appropriate confluence. Co-transfect the cells with the PRE-luciferase reporter plasmid and the control plasmid using a suitable

transfection method.

- Compound Treatment: After transfection, treat the cells with various concentrations of dydrogesterone, DHD, or the reference agonist. Include a vehicle control.
- Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for receptor activation, gene transcription, and protein expression.
- Cell Lysis: Lyse the cells to release the luciferase enzymes.
- Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.
- Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the compound concentration. Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) from the dose-response curve.

Gene Expression Profiling using RNA-Sequencing

This protocol outlines a general workflow for analyzing changes in the transcriptome of endometrial cells in response to dydrogesterone treatment.

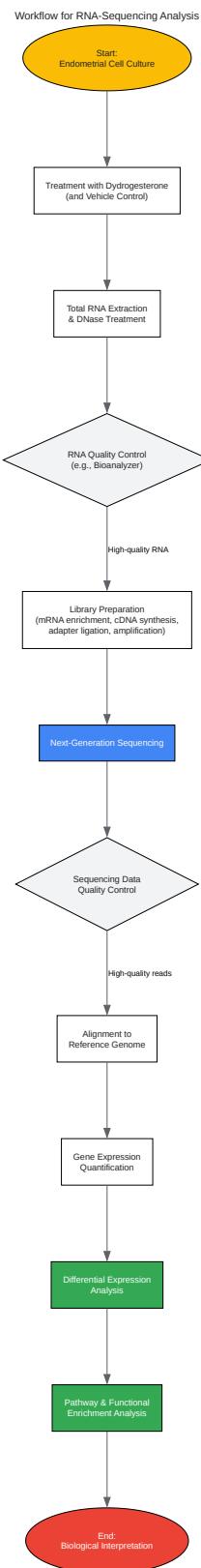
Materials:

- Human endometrial cell line (e.g., Ishikawa or primary endometrial stromal cells).
- Cell culture medium and supplements.
- Dydrogesterone.
- RNA extraction kit.
- DNase I.
- RNA quality assessment system (e.g., Agilent Bioanalyzer).
- RNA sequencing library preparation kit.

- Next-generation sequencing platform.

Procedure:

- Cell Culture and Treatment: Culture endometrial cells to the desired confluence. Treat the cells with hydrogesterone at a relevant concentration and for a specific duration. Include a vehicle-treated control group.
- RNA Extraction: Harvest the cells and extract total RNA using a suitable RNA extraction kit. Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.
- RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer and a microfluidics-based electrophoresis system.
- Library Preparation: Prepare sequencing libraries from the high-quality RNA samples. This typically involves mRNA enrichment (for eukaryotes), fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
- Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
- Data Analysis:
 - Quality Control: Assess the quality of the raw sequencing reads.
 - Alignment: Align the high-quality reads to the human reference genome.
 - Quantification: Count the number of reads mapping to each gene.
 - Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated in the hydrogesterone-treated group compared to the control group.
 - Pathway and Functional Enrichment Analysis: Analyze the differentially expressed genes to identify enriched biological pathways and gene ontology terms.



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Caption: Workflow for RNA-sequencing analysis.

Conclusion

Dydrogesterone's unique retro-progesterone structure underpins its favorable pharmacological profile as a highly selective and orally active progestin. Its potent agonism of the progesterone receptor, coupled with a lack of significant off-target steroid receptor activity, provides a clear molecular basis for its therapeutic efficacy in a range of gynecological conditions. The comprehensive data and detailed methodologies presented in this technical guide offer a valuable resource for the scientific community to further explore the molecular intricacies of dydrogesterone and to guide the development of future progestin-based therapies.

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